![molecular formula C20H28N2O4 B14206922 2,2'-[Ethane-1,2-diylbis(azanediylmethylene)]bis(6-ethoxyphenol) CAS No. 824425-60-7](/img/structure/B14206922.png)
2,2'-[Ethane-1,2-diylbis(azanediylmethylene)]bis(6-ethoxyphenol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-[Ethane-1,2-diylbis(azanediylmethylene)]bis(6-ethoxyphenol) is a complex organic compound characterized by its unique structure, which includes ethane-1,2-diylbis(azanediylmethylene) and 6-ethoxyphenol groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Ethane-1,2-diylbis(azanediylmethylene)]bis(6-ethoxyphenol) typically involves the reaction of ethane-1,2-diamine with 6-ethoxybenzaldehyde under controlled conditions. The reaction is carried out in an organic solvent such as methanol or ethanol, and the mixture is heated to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is typically carried out in batch reactors with precise control over reaction parameters to ensure consistency and quality. Purification steps, such as recrystallization or chromatography, are employed to isolate the pure compound from the reaction mixture.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-[Ethane-1,2-diylbis(azanediylmethylene)]bis(6-ethoxyphenol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
2,2’-[Ethane-1,2-diylbis(azanediylmethylene)]bis(6-ethoxyphenol) has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2,2’-[Ethane-1,2-diylbis(azanediylmethylene)]bis(6-ethoxyphenol) involves its interaction with molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. In biological systems, it may modulate signaling pathways, leading to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2’-[Ethane-1,2-diylbis(azanediylmethylene)]bis(6-chlorophenol)
- 2,2’-[Ethane-1,2-diylbis(azanediylmethylene)]bis(6-methoxyphenol)
- 2,2’-[Ethane-1,2-diylbis(azanediylmethylene)]bis(6-hydroxyphenol)
Uniqueness
2,2’-[Ethane-1,2-diylbis(azanediylmethylene)]bis(6-ethoxyphenol) is unique due to the presence of ethoxy groups, which can influence its chemical reactivity and biological activity. The ethoxy groups may enhance the compound’s solubility in organic solvents and its ability to interact with biological targets.
This detailed article provides a comprehensive overview of 2,2’-[Ethane-1,2-diylbis(azanediylmethylene)]bis(6-ethoxyphenol), covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
824425-60-7 |
|---|---|
Fórmula molecular |
C20H28N2O4 |
Peso molecular |
360.4 g/mol |
Nombre IUPAC |
2-ethoxy-6-[[2-[(3-ethoxy-2-hydroxyphenyl)methylamino]ethylamino]methyl]phenol |
InChI |
InChI=1S/C20H28N2O4/c1-3-25-17-9-5-7-15(19(17)23)13-21-11-12-22-14-16-8-6-10-18(20(16)24)26-4-2/h5-10,21-24H,3-4,11-14H2,1-2H3 |
Clave InChI |
SFVPNSRDGMLRGB-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=CC(=C1O)CNCCNCC2=C(C(=CC=C2)OCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



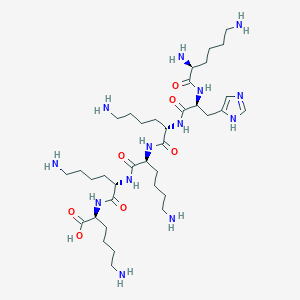

![Tert-butyl[(16-iodohexadecyl)oxy]dimethylsilane](/img/structure/B14206873.png)
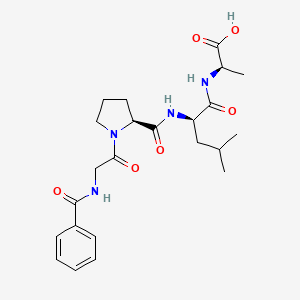
![4-[5-(2-Phenylethenyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B14206880.png)
![4-(9,9-Difluorobicyclo[6.1.0]nonan-1-yl)morpholine](/img/structure/B14206886.png)
![2-[3-(Benzyloxy)phenyl]-1-(3-chlorophenyl)-2-hydroxyethan-1-one](/img/structure/B14206887.png)
![1,1'-[[1,1'-Biphenyl]-3,3'-diylbis(methylene)]bis(4-aminopyridin-1-ium)](/img/structure/B14206889.png)
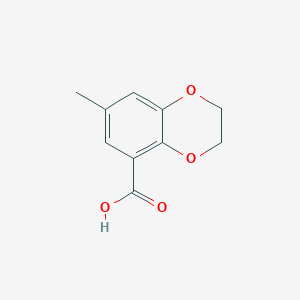
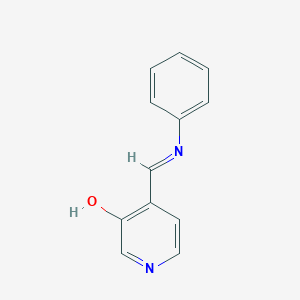
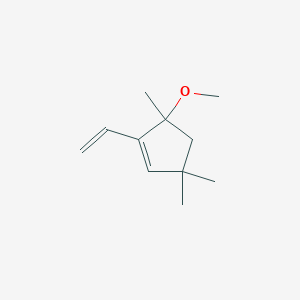
![{3-[4-(Acridine-9-carbonyl)piperazin-1-YL]phenyl}(2,2-dimethyl-1,3-dioxolan-4-YL)methyl carbonate](/img/structure/B14206913.png)

